(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
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Overview
Description
(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, fluorophenyl groups, and an isoindoline moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The isoindoline moiety can be introduced via cyclization reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and production costs. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine moieties, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions (e.g., solvents, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study cellular processes or as a ligand in binding studies. Its interaction with biological macromolecules can provide insights into molecular recognition and signaling pathways.
Medicine: The compound’s potential pharmaceutical applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound may find applications in the development of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation or function, and subsequently influencing cellular pathways.
Comparison with Similar Compounds
- (2S)-2-Amino-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
- (2S)-2-Amino-1-[4-[bis(4-bromophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Comparison: Compared to its analogs, (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it distinct from its chloro- and bromo-substituted counterparts, potentially offering advantages in terms of potency and selectivity in biological applications.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)33-13-15-34(16-14-33)29(37)26(32)17-27(36)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAFMWMGKSQUTD-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C(CC(=O)N4CC5=CC=CC=C5C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)[C@H](CC(=O)N4CC5=CC=CC=C5C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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